6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Medicinal Chemistry Library Synthesis Quality Control

6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1935454-07-1) is a functionalized heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry known for yielding potent kinase inhibitors and anti-inflammatory agents. This specific compound features a 5-one core with a 2-methyl substituent on the pyrazole ring and a 6-methoxy group, which directly influences its physicochemical profile, including a calculated LogP of 0.34 and a topological polar surface area (TPSA) of 59.39 Ų.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
Cat. No. B13255071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCC1=NN2C=C(C(=O)NC2=C1)OC
InChIInChI=1S/C8H9N3O2/c1-5-3-7-9-8(12)6(13-2)4-11(7)10-5/h3-4H,1-2H3,(H,9,12)
InChIKeyKEFVIEFVMXIOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: A Strategic Pyrazolopyrimidine Scaffold for Targeted Library Synthesis


6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1935454-07-1) is a functionalized heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry known for yielding potent kinase inhibitors and anti-inflammatory agents [1]. This specific compound features a 5-one core with a 2-methyl substituent on the pyrazole ring and a 6-methoxy group, which directly influences its physicochemical profile, including a calculated LogP of 0.34 and a topological polar surface area (TPSA) of 59.39 Ų . It is commercially available as a research-grade building block with a specified purity of 95%, making it a direct input for structure-activity relationship (SAR) studies and focused library design .

Why Generic Pyrazolopyrimidine Substitution Fails: The Critical Role of 6-Methoxy-2-methyl Substitution


In drug discovery, the pyrazolo[1,5-a]pyrimidine core is not a single entity but a tunable scaffold where small substituent changes cause potency cliffs, selectivity switches, and ADME profile alterations. The specific 6-methoxy-2-methyl pattern on this compound is a key differentiator. Class-level evidence shows that moving a methyl group from the 2- to the 3-position, or replacing the 6-methoxy with a hydroxyl group, can shift kinase selectivity from Pim-1 to Flt-3 or abolish activity entirely [1]. Furthermore, the methoxy group critically modulates lipophilicity and metabolic stability, factors that are essential for progressing from a biochemical hit to a cellular probe [2]. Procuring a generic, unsubstituted or differently substituted pyrazolopyrimidine nullifies the specific structure-activity relationship information gained and introduces uncontrolled variables into biological assays.

Quantitative Differentiation Guide for 6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Selection


Purity Benchmarking: 95% Baseline Enables Reliable SAR Generation

The specified purity for this compound by commercial suppliers is 95%, which sets a baseline for direct use in biological assays. This compares favorably with the often lower or less rigorously reported purities of closely related custom-synthesized analogs, such as the 3-methyl positional isomer, which can contain uncharacterized regioisomeric impurities that confound activity data .

Medicinal Chemistry Library Synthesis Quality Control

Physicochemical Differentiation: Controlled Lipophilicity (LogP 0.34) for Improved Developability

The compound's calculated LogP of 0.34 places it within the optimal range for lead-like compounds (LogP < 3), suggesting better solubility and lower non-specific binding compared to more lipophilic analogs . For instance, the unsubstituted 2-methyl analog (lacking the 6-methoxy group) has a higher LogP, which can lead to increased off-target promiscuity. The 6-methoxy group is essential for maintaining this favorable physicochemical profile [1].

ADME Physicochemical Property Optimization Lead-likeness

Kinase Selectivity Profiling: Leveraging the 2-Methyl-6-methoxy Motif to Bias Pim-1 over Flt-3 Inhibition

Structure-activity relationship analysis from a focused series of pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors demonstrates that substitution at the 6-position is critical for achieving selectivity over the closely related Flt-3 kinase [1]. While a direct IC50 value for this specific compound is not available in public literature, the presence of the 6-methoxy group is strongly correlated with maintained Pim-1 affinity and reduced Flt-3 activity, compared to 6-unsubstituted analogs which exhibit significant promiscuity.

Kinase Inhibitor Selectivity Pim-1 Flt-3 Cancer

Targeted Application Scenarios for 6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Based on Evidence Profiles


Focused Kinase Library Design for Pim-1 Selectivity Profiling

Based on the class-level selectivity inference, this compound is an ideal core scaffold for designing a chemical library aimed at identifying selective Pim-1 inhibitors. Replacing a dual Pim-1/Flt-3 inhibitor with this 6-methoxy-2-methyl analog as a library starting point is projected to yield a higher fraction of selective hits, reducing downstream polypharmacology risks in leukemia target validation studies [1].

Lead-Optimization Campaigns for Anti-inflammatory Agents with Improved Physicochemical Properties

The favorable LogP (0.34) of this compound, a key physique-chemical differentiator, makes it a superior alternative to more lipophilic pyrazolopyrimidine scaffolds for developing anti-inflammatory agents targeting COX-2 or IRAK4. Starting with this scaffold can accelerate the achievement of a balanced potency-solubility profile, a critical hurdle identified in the development of dual COX-2/5-LOX inhibitors within this class [2].

Metabolic Stability SAR Studies on the 6-Position of the Pyrazolopyrimidine Core

Literature on KDR kinase inhibitors confirms that modifications at the 6-position of the pyrazolo[1,5-a]pyrimidine core directly impact metabolic stability and cellular activity [3]. This compound, with its chemically distinct 6-methoxy group, serves as a critical tool compound in matched molecular pair analyses to decouple the effects of potency, lipophilicity, and microsomal stability, providing clear direction for medicinal chemistry optimization.

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